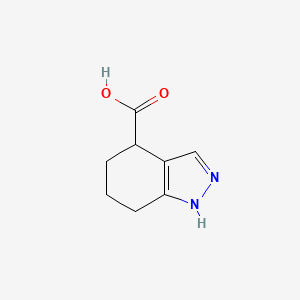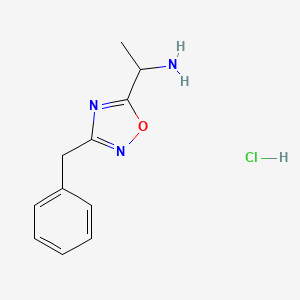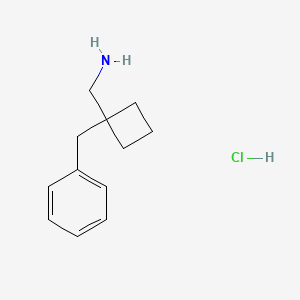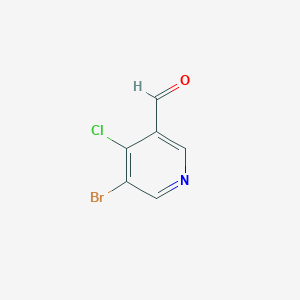
Acide 4,5,6,7-tétrahydro-1H-indazole-4-carboxylique
Vue d'ensemble
Description
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is a chemical compound with the CAS Number: 1384429-83-7 . It has a molecular weight of 166.18 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis
The InChI Code for 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is 1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) . The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole .Applications De Recherche Scientifique
Applications pharmaceutiques
Le composé acide 4,5,6,7-tétrahydro-1H-indazole-4-carboxylique et ses dérivés se retrouvent dans une variété de médicaments. Par exemple, il est un motif structural dans le molindone antipsychotique approuvé par la FDA utilisé pour traiter la schizophrénie, l'agoniste du GABA A CP-409,092 pour le traitement de l'anxiété, et un puissant inhibiteur de la protéine de choc thermique 90 (Hsp90) pour le traitement du cancer .
Activité antimicrobienne
Les dérivés de l'indazole ont été étudiés pour leurs activités antimicrobiennes. Les composés ayant cette structure ont montré une activité modérée à élevée contre les cultures de Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., et Escherichia coli. Plus précisément, un dérivé de ce composé a montré une activité antistaphylococcique élevée .
Synthèse et analyse structurale
Une série d'esters isopropyliques d'acide t-4-aryl-3,c-6-dihydroxy-6-méthyl-4,5,6,7-tétrahydro-1H-indazole-r-5-carboxylique a été synthétisée à partir d'esters β-cétoniques cycliques. Ces composés ont été analysés structurellement en utilisant diverses méthodes spectroscopiques, notamment les spectres de RMN 1H, 13C et IR .
Inhibition de la corrosion
Des recherches ont été menées sur l'activité anticorrosive des dérivés de ce composé. Plus précisément, des études sur les dérivés de 3-alkyl-5-amino-1H-1,2,4-triazole ont montré un potentiel pour la protection contre la corrosion acide de l'acier .
Modélisation et simulation moléculaire
Le composé est également utilisé dans des programmes de modélisation et de simulation moléculaire tels qu'Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, et VMD. Ces programmes peuvent produire des visualisations de simulation impressionnantes qui sont cruciales dans la recherche scientifique pour comprendre les interactions et la dynamique moléculaires .
Safety and Hazards
Mécanisme D'action
Target of Action
Indazole compounds have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole compounds generally interact with their targets by binding to the active site, thereby inhibiting the activity of the target .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given the potential targets, it can be inferred that the compound may have effects on cell cycle progression and cell volume regulation .
Analyse Biochimique
Biochemical Properties
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), thereby exhibiting anti-inflammatory effects. Additionally, 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid interacts with matrix metalloproteinases (MMPs), which are involved in tissue remodeling and degradation .
Cellular Effects
The effects of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in osteoarthritis cartilage explants, this compound inhibits the production of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13), which are key players in the degradation of cartilage . This inhibition helps in reducing inflammation and preventing further tissue damage.
Molecular Mechanism
At the molecular level, 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, it modulates the activity of MMPs by binding to their catalytic domains, thereby preventing the breakdown of extracellular matrix components . This compound also influences gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of inflammatory mediators and preservation of tissue integrity in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, some adverse effects such as gastrointestinal disturbances and hepatotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can either be excreted or further processed by conjugation reactions. The compound also affects metabolic flux by modulating the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is transported and distributed through specific transporters and binding proteins . It is known to interact with organic anion transporters, which facilitate its uptake into cells . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of 4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it can be directed to specific organelles through targeting signals and post-translational modifications . This localization is essential for its role in modulating cellular processes and exerting its biochemical effects.
Propriétés
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-2-1-3-7-6(5)4-9-10-7/h4-5H,1-3H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTOLZCFRFGINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 7-amino-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepine-4(5H)-carboxylate](/img/structure/B1375831.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidin]-1-one](/img/structure/B1375833.png)







![Tert-butyl 3'-amino-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-C]pyrazole]-5'(4'H)-carboxylate](/img/structure/B1375847.png)
![1'-Benzyl-6-chloro-7-fluoro-1H-spiro[furo[3,4-C]pyridine-3,4'-piperidine]](/img/structure/B1375850.png)

